
3-Benzyloxy-5-carboxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyloxy-5-carboxyphenylboronic acid is a chemical compound with the CAS Number: 2377605-90-6 . It has a molecular weight of 272.07 . The IUPAC name for this compound is 3-(benzyloxy)-5-(dihydroxyboryl)benzoic acid . It is typically stored in a refrigerated environment .
Synthesis Analysis
The primary method for the synthesis of boronic acids, including 3-Benzyloxy-5-carboxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular formula of 3-Benzyloxy-5-carboxyphenylboronic acid is C14H13BO5 . The monoisotopic mass is 228.095779 Da .Chemical Reactions Analysis
3-Benzyloxy-5-carboxyphenylboronic acid can be used as a reactant for various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling reaction to prepare biaryl derivatives . It can also undergo catalytic protodeboronation, a process that is not well developed for alkyl boronic esters .Physical And Chemical Properties Analysis
3-Benzyloxy-5-carboxyphenylboronic acid is an off-white crystalline powder . It is stable under normal conditions and should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
3-Benzyloxy-5-carboxyphenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . This reaction is widely used for synthesizing various biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials.
Drug Delivery Systems
Modified carboxymethyl chitosan nanoparticles, using 3-Benzyloxy-5-carboxyphenylboronic acid as a targeting ligand, have shown promise in improving tumor targeting and inhibition . These nanoparticles can be used to encapsulate drugs, enhancing their accumulation and penetration in tumor tissues, which is crucial for effective chemotherapy.
Protodeboronation Studies
The compound has been studied for its potential in protodeboronation processes. Protodeboronation is a key step in organic synthesis that involves the removal of a boron group from boronic esters . This process is essential for the final steps of synthesizing complex organic molecules.
Synthesis of Biaryl Derivatives
3-Benzyloxy-5-carboxyphenylboronic acid: can act as a substrate in the preparation of biaryl derivatives through reactions with other aromatic compounds . Biaryl compounds are significant due to their presence in a variety of natural products and pharmaceuticals.
Analytical Characterization
This boronic acid derivative is also used in the analytical characterization of cyclization products of organic compounds. It plays a role in the identification and analysis of complex molecular structures in research settings .
Laboratory Chemical Applications
As a laboratory chemical, 3-Benzyloxy-5-carboxyphenylboronic acid is utilized in various research applications, including food, drug, pesticide, or biocidal product development . Its versatility makes it a staple in many research and development laboratories.
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Benzyloxy-5-carboxyphenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is usually stored in a refrigerated, dry, cool, and well-ventilated place . It’s also known to be incompatible with strong oxidizing agents, strong acids, and strong bases .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling this compound .
Future Directions
The future directions of research involving 3-Benzyloxy-5-carboxyphenylboronic acid could include further development of the protodeboronation process . This process, which involves the removal of a boron group from a boronic ester, is currently not well developed for alkyl boronic esters . Improving this process could expand the range of reactions and products that can be achieved with boronic acids .
properties
IUPAC Name |
3-borono-5-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQSVIPWAJTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-5-carboxyphenylboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

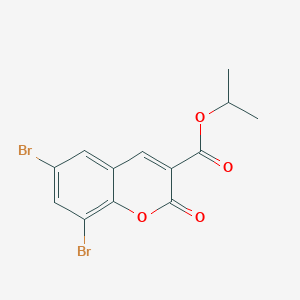
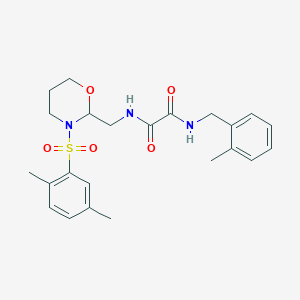
![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)

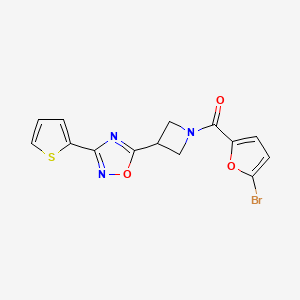
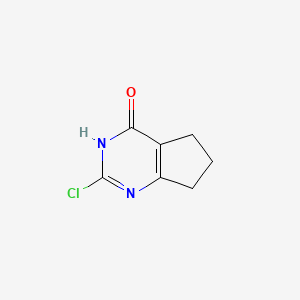
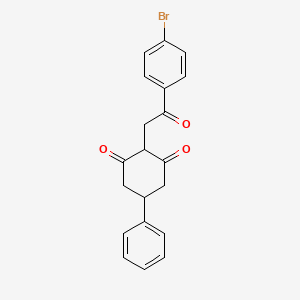
![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
![N-(4-ethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2741144.png)
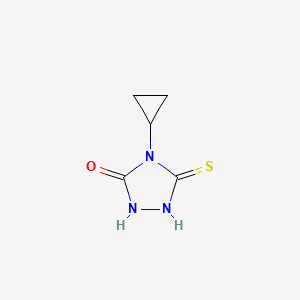
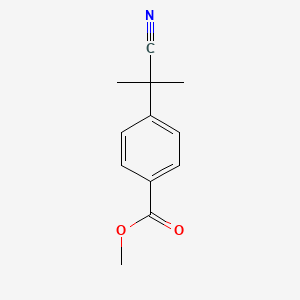
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)
![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)
![Propan-2-yl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2741155.png)